1-Methyl-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Methyl-2-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.189. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-Methyl-2-(prop-2-yn-1-yloxy)benzene has been utilized in the synthesis and characterization of new chemical compounds. For instance, Taia et al. (2020) described the synthesis of heterocyclic systems derived from eugenol, utilizing 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Taia et al., 2020).
Crystallographic Studies
The compound has also been the subject of crystallographic studies. Jan et al. (2013) examined the crystal structure of 3-(prop-2-yn-1-yloxy)phthalonitrile, noting its planar structure and the interactions that form in the crystal (Jan et al., 2013).
Methodological Advances in Synthesis
A method for synthesizing (prop-2-ynyloxy) benzene derivatives has been developed, as detailed by Batool et al. (2014). This method is notable for its high yields, low cost, and the potential antibacterial and antiurease effects of the synthesized compounds (Batool et al., 2014).
Applications in Organic Chemistry
The compound is also used in organic chemistry. Zhang et al. (2010) investigated 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, focusing on its molecular structure and the interactions that occur in its crystal form (Zhang et al., 2010).
Antibacterial Activity
In addition to its use in synthesis, derivatives of this compound have shown promise in antibacterial applications. Ramesh et al. (2014) synthesized novel methylenebis{2-[(1-benzyl/cyclohexyl-1H-1,2,3-triazol-4-yl)methoxy]chalcones} and tested their antibacterial activity, indicating the potential of these derivatives in combating bacterial infections (Ramesh et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound is a useful synthon in sonogashira cross-coupling reactions . This suggests that it may interact with palladium or copper catalysts commonly used in these reactions.
Mode of Action
Given its use in sonogashira cross-coupling reactions , it can be inferred that it likely participates in the formation of carbon-carbon bonds by reacting with alkynes in the presence of a palladium or copper catalyst.
Biochemical Pathways
Its role in sonogashira cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules .
Pharmacokinetics
. These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of complex organic molecules through sonogashira cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be influenced by various environmental factors. For instance, the efficiency of Sonogashira cross-coupling reactions can be affected by factors such as temperature, solvents, and the concentration of bases . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Molecular Mechanism
It is known to interact with CYP1A2, suggesting that it may have effects at the molecular level
Properties
IUPAC Name |
1-methyl-2-prop-2-ynoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTSDELLNSPMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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